An In-depth Technical Guide to the NMR and Spectral Data of 1-Propyl-2,3-dimethylimidazolium Bromide
An In-depth Technical Guide to the NMR and Spectral Data of 1-Propyl-2,3-dimethylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-2,3-dimethylimidazolium bromide, a member of the imidazolium-based ionic liquids (ILs), is a compound of significant interest in various chemical and pharmaceutical applications. Its unique properties, including low volatility, high thermal stability, and tunable solvency, make it a versatile candidate for use as a solvent in organic synthesis, a component of electrolytes, and a potential active pharmaceutical ingredient (API) or excipient.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and for meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data of 1-Propyl-2,3-dimethylimidazolium bromide, supported by established principles of NMR spectroscopy for ionic liquids.
Molecular Structure and NMR-Active Nuclei
The cationic component of 1-Propyl-2,3-dimethylimidazolium bromide features a five-membered imidazolium ring substituted with two methyl groups at positions C2 and N3, and a propyl group at position N1. The bromide anion, Br⁻, balances the positive charge of the imidazolium cation.
Molecular Structure of 1-Propyl-2,3-dimethylimidazolium Cation
Caption: Ball-and-stick representation of the 1-Propyl-2,3-dimethylimidazolium cation.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 1-Propyl-2,3-dimethylimidazolium bromide is expected to exhibit distinct signals corresponding to the protons on the imidazolium ring and the propyl and methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring and the anisotropic effects of the aromatic system. The predicted chemical shifts and multiplicities are detailed in the table below. These predictions are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H5 | 7.4 - 7.6 | d | ~2.0 | 2H |
| N1-CH₂- | 4.1 - 4.3 | t | ~7.4 | 2H |
| N3-CH₃ | 3.8 - 4.0 | s | - | 3H |
| C2-CH₃ | 2.6 - 2.8 | s | - | 3H |
| -CH₂-CH₃ | 1.8 - 2.0 | sextet | ~7.4 | 2H |
| -CH₂-CH₃ | 0.9 - 1.1 | t | ~7.4 | 3H |
Causality Behind Predicted Chemical Shifts:
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Imidazolium Ring Protons (H4, H5): These protons are the most deshielded due to the aromatic character and the positive charge of the imidazolium ring. They are expected to appear as a doublet due to coupling with each other.
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N1-Methylene Protons (N1-CH₂-): The protons on the methylene group attached to the N1 of the imidazolium ring are significantly deshielded due to the direct attachment to the positively charged nitrogen atom. They will appear as a triplet due to coupling with the adjacent methylene protons of the propyl group.
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N3-Methyl Protons (N3-CH₃): The methyl group attached to the N3 position is also deshielded and will appear as a singlet as there are no adjacent protons to couple with.
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C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position is less deshielded than the N-alkyl protons and will also be a singlet.
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Propyl Group Protons (-CH₂-CH₃ and -CH₂-CH₃): The methylene and methyl protons of the propyl group will show characteristic triplet and sextet patterns, respectively, due to spin-spin coupling. Their chemical shifts are in the typical aliphatic region.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 148 |
| C4, C5 | 121 - 124 |
| N1-CH₂- | 48 - 52 |
| N3-CH₃ | 35 - 38 |
| -CH₂-CH₃ | 22 - 25 |
| C2-CH₃ | 9 - 12 |
| -CH₂-CH₃ | 10 - 13 |
Expert Insights on Spectral Interpretation:
The chemical shift of the C2 carbon is particularly sensitive to the electronic environment and is expected to be the most downfield signal in the spectrum, a characteristic feature of imidazolium salts. The carbons of the propyl and methyl groups will appear in the upfield aliphatic region. The relative positions of the N-alkyl and C-alkyl carbons provide valuable structural confirmation.
Experimental Protocol for NMR Data Acquisition
A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
NMR Sample Preparation and Data Acquisition Workflow
Caption: A streamlined workflow for NMR sample preparation and data acquisition.
Self-Validating System for Protocol Trustworthiness:
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Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for ionic liquids due to its high polarity and ability to dissolve a wide range of salts. D₂O can also be used, but proton exchange with acidic protons on the imidazolium ring can sometimes be observed.
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Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). Its inclusion ensures accurate chemical shift calibration across different experiments and instruments.
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Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets of the propyl group.
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Data Processing Consistency: Employing a consistent set of processing parameters (e.g., line broadening, phasing algorithms) is essential for comparing spectra from different samples or batches.
Comprehensive References
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1-Propyl-2,3-dimethylimidazolium bromide | CAS#:107937-17-7 | Chemsrc . Chemsrc.com. [Link]
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The Role of 1-Ethyl-2,3-dimethylimidazolium Bromide in Future Chemical Technologies . (2025). Chemical Industry News.
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Recent advances in NMR spectroscopy of ionic liquids . (2010). Magnetic Resonance in Chemistry.
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Synthesis and Characterization of 1-Alkyl-3-methylimidazolium Halide Ionic Liquids . Journal of Chemical Education.
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry.
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Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation . (2022). Journal of Laboratory Chemical Education.
